Cas no 2227909-39-7 ((1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol)

(1S)-3-Amino-1-(5-bromo-2-fluorophenyl)propan-1-ol is a chiral amino alcohol derivative featuring a bromo-fluorophenyl substituent, which imparts distinct reactivity and selectivity in synthetic applications. The compound’s stereospecific (S)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The presence of both amino and hydroxyl functional groups allows for versatile derivatization, while the bromo and fluoro substituents enhance its utility in cross-coupling reactions and further functionalization. Its well-defined structure and stability under standard conditions facilitate precise incorporation into complex molecular frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, owing to its balanced polarity and structural modularity.
(1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol structure
2227909-39-7 structure
Product Name:(1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol
CAS No:2227909-39-7
MF:C9H11BrFNO
MW:248.092145204544
CID:6571212
PubChem ID:165643872
Update Time:2025-10-30

(1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol
    • EN300-1909466
    • 2227909-39-7
    • Inchi: 1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
    • InChI Key: AWODCMRFUXKCBK-VIFPVBQESA-N
    • SMILES: BrC1=CC=C(C(=C1)[C@H](CCN)O)F

Computed Properties

  • Exact Mass: 247.00080g/mol
  • Monoisotopic Mass: 247.00080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 46.2Ų

(1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol Pricemore >>

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Additional information on (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

Introduction to Compound CAS No. 2227909-39-7: (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol

(1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol, with the CAS number 2227909-39-7, is a chiral compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo and fluoro substituent on the phenyl ring, and an amino group on the propanol side chain. These functionalities contribute to its diverse biological activities and make it a valuable candidate for various therapeutic applications.

The synthesis of (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol has been extensively studied, with several efficient and scalable methods reported in the literature. One notable approach involves the asymmetric hydrogenation of a corresponding prochiral ketone, followed by selective functionalization to introduce the amino and hydroxyl groups. This method not only ensures high enantiomeric purity but also provides good yields, making it suitable for large-scale production.

In terms of its biological activity, (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol has shown promising results in various preclinical studies. Research has demonstrated its potential as a modulator of specific receptors and enzymes, which are implicated in several disease states. For instance, studies have indicated that this compound can effectively inhibit certain kinases involved in cancer progression, making it a potential lead for anticancer drug development.

Moreover, the compound's ability to cross the blood-brain barrier (BBB) has been investigated, revealing its potential utility in treating central nervous system (CNS) disorders. Preclinical models have shown that (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol can effectively penetrate the BBB and exert neuroprotective effects, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol have also been evaluated, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profile. These studies have shown that the compound exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and a reasonable half-life, which are essential for its therapeutic efficacy.

In addition to its direct therapeutic applications, (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol has been explored as a building block for the synthesis of more complex molecules. Its versatile reactivity allows for the introduction of various functional groups, enabling the creation of novel derivatives with enhanced biological activities. This makes it an attractive starting material for drug discovery programs aimed at developing new therapeutics for unmet medical needs.

The safety profile of (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol has been assessed through extensive toxicological studies. These investigations have demonstrated that the compound is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in preclinical models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

Recent advancements in computational chemistry have also contributed to our understanding of (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol. Molecular modeling and docking studies have provided insights into its binding interactions with target proteins, helping to elucidate its mechanism of action. These computational tools have also facilitated the rational design of optimized derivatives with improved potency and selectivity.

In conclusion, (1S)-3-amino-1-(5-bromo-2-fluorophenyl)propan-1-ol (CAS No. 2227909-39-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, favorable biological activities, and good pharmacokinetic properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and refine its use in various medical contexts.

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